molecular formula C24H18Cl2N2O2S2 B187421 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one CAS No. 81512-22-3

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

カタログ番号 B187421
CAS番号: 81512-22-3
分子量: 501.4 g/mol
InChIキー: MEGXGLUSWZXYLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.

作用機序

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one works by inhibiting the mutant p53 protein, which is commonly found in various types of cancer. Mutant p53 is a gain-of-function protein that promotes tumor growth and survival. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one binds to the mutant p53 protein and induces a conformational change, leading to the degradation of the protein. This results in the restoration of the wild-type p53 function, which plays a critical role in suppressing tumor growth and inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells and tissues. It has been well-tolerated in preclinical studies, with no significant adverse effects observed. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the advantages of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one is its specificity towards mutant p53, which makes it a promising therapeutic for cancers that harbor this mutation. However, 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and poor solubility, which may limit its effectiveness in vivo. Further optimization of the formulation and delivery methods is needed to improve the bioavailability and pharmacokinetics of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one.

将来の方向性

There are several future directions for the development of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one as a cancer therapeutic. One direction is to optimize the formulation and delivery methods to improve its bioavailability and pharmacokinetics. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in human patients. Additionally, further studies are needed to investigate the potential of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in combination with other cancer therapies, as well as its potential in other types of cancer that do not harbor mutant p53.

合成法

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one can be synthesized via a multi-step reaction starting from 4-chlorobenzoic acid. The detailed synthesis method has been published in a scientific paper by Chen et al. (2010).

科学的研究の応用

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been extensively studied in preclinical models as a potential cancer therapeutic. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, ovarian, pancreatic, and lung cancers. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to be effective in inhibiting cancer stem cells, which are responsible for tumor initiation, metastasis, and recurrence.

特性

CAS番号

81512-22-3

製品名

2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

分子式

C24H18Cl2N2O2S2

分子量

501.4 g/mol

IUPAC名

2-(4-chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O2S2/c25-17-5-1-15(2-6-17)23-27(21(29)13-31-23)19-9-11-20(12-10-19)28-22(30)14-32-24(28)16-3-7-18(26)8-4-16/h1-12,23-24H,13-14H2

InChIキー

MEGXGLUSWZXYLW-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

正規SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl

その他のCAS番号

81512-22-3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。